molecular formula C23H24N4O11S3 B11025754 3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide

3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No.: B11025754
M. Wt: 628.7 g/mol
InChI Key: KVLFPPCAIUAOGE-UHFFFAOYSA-N
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Description

3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of nitrophenyl and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C23H24N4O11S3

Molecular Weight

628.7 g/mol

IUPAC Name

3-[bis[(2-nitrophenyl)sulfonyl]amino]-N,N-diethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C23H24N4O11S3/c1-4-24(5-2)39(32,33)17-14-15-21(38-3)20(16-17)27(40(34,35)22-12-8-6-10-18(22)25(28)29)41(36,37)23-13-9-7-11-19(23)26(30)31/h6-16H,4-5H2,1-3H3

InChI Key

KVLFPPCAIUAOGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N(S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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